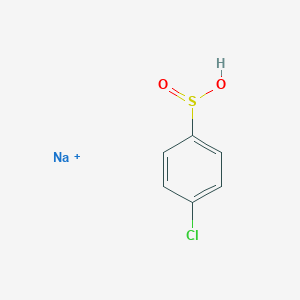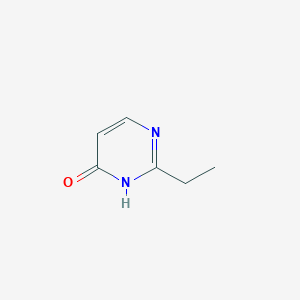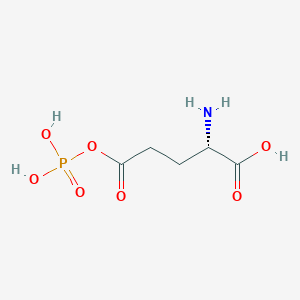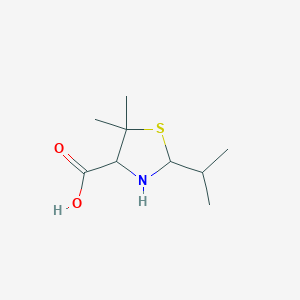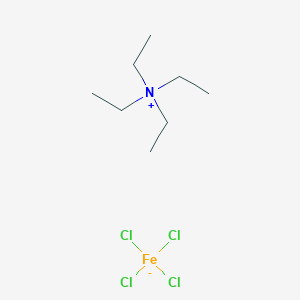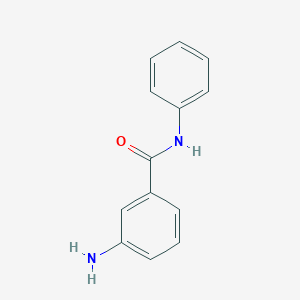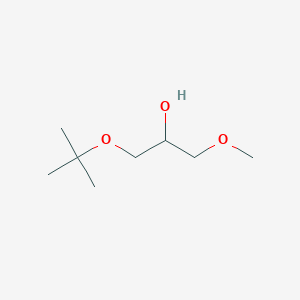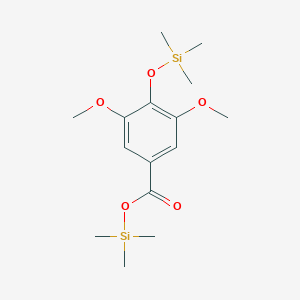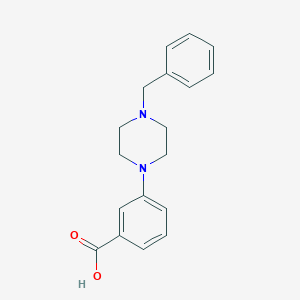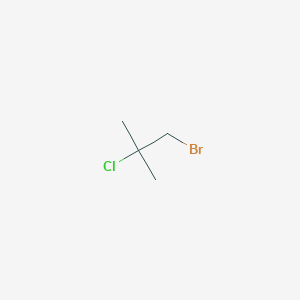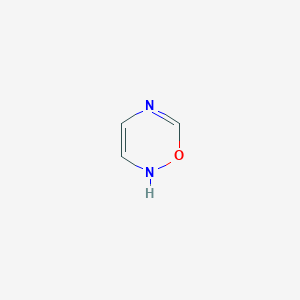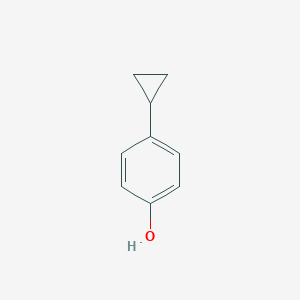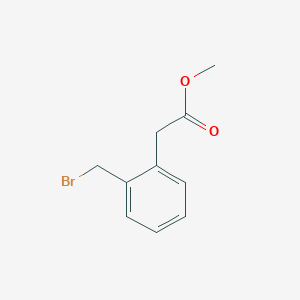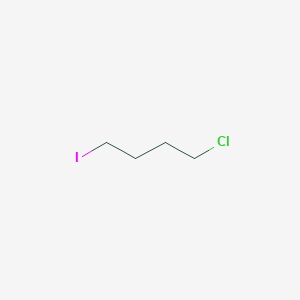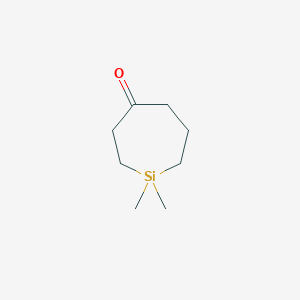
Silacycloheptan-4-one, 1,1-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silacycloheptan-4-one, 1,1-dimethyl- is a cyclic organosilicon compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as Sila-4-ketone and is an important building block in the synthesis of various organic compounds. In
Mécanisme D'action
The mechanism of action of Silacycloheptan-4-one, 1,1-dimethyl- is not fully understood. However, it is believed that this compound interacts with various enzymes and proteins in the body, leading to changes in their activity. Additionally, Sila-4-ketone has been shown to have a high affinity for certain receptors in the body, which may contribute to its physiological effects.
Effets Biochimiques Et Physiologiques
Silacycloheptan-4-one, 1,1-dimethyl- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, Sila-4-ketone has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Silacycloheptan-4-one, 1,1-dimethyl- in lab experiments is its high yield of synthesis, which makes it suitable for large-scale synthesis. Additionally, this compound has unique properties that make it a valuable building block in the synthesis of various organic compounds. However, one of the limitations of using Sila-4-ketone in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research of Silacycloheptan-4-one, 1,1-dimethyl-. One potential direction is the development of new synthetic methods for the production of Sila-4-ketone with higher yields and lower toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of new silicon-containing polymers using Sila-4-ketone as a precursor may lead to the development of new materials with unique properties.
Méthodes De Synthèse
Silacycloheptan-4-one, 1,1-dimethyl- can be synthesized using various methods, including the reaction of 1,1-dimethylsilacyclobutene with carbon monoxide in the presence of a palladium catalyst. Another method involves the reaction of 1,1-dimethylsilacyclobutene with an aldehyde in the presence of a Lewis acid catalyst. The yield of Sila-4-ketone using these methods is generally high, making them suitable for large-scale synthesis.
Applications De Recherche Scientifique
Silacycloheptan-4-one, 1,1-dimethyl- has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. This compound is an important building block in the synthesis of various organic compounds, including sila-heterocycles, sila-amino acids, and sila-peptides. Additionally, Sila-4-ketone has been used as a precursor for the synthesis of silicon-containing polymers, which have potential applications in the development of new materials with unique properties.
Propriétés
Numéro CAS |
10325-26-5 |
|---|---|
Nom du produit |
Silacycloheptan-4-one, 1,1-dimethyl- |
Formule moléculaire |
C8H16OSi |
Poids moléculaire |
156.3 g/mol |
Nom IUPAC |
1,1-dimethylsilepan-4-one |
InChI |
InChI=1S/C8H16OSi/c1-10(2)6-3-4-8(9)5-7-10/h3-7H2,1-2H3 |
Clé InChI |
BBDSTPXFTIJXPJ-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCCC(=O)CC1)C |
SMILES canonique |
C[Si]1(CCCC(=O)CC1)C |
Synonymes |
1,1-Dimethylsilacycloheptan-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



